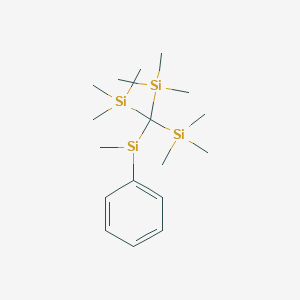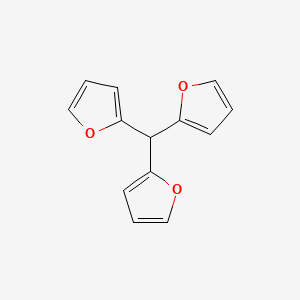
2,2',2''-Methanetriyltrifuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-furyl)methane is an organic compound characterized by the presence of three furan rings attached to a central methane carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(2-furyl)methane can be synthesized through the condensation of furfural and furan in the presence of acidic catalysts. One effective method involves using a two-phase reaction system with an acidic aqueous phase and a furan phase. This approach helps suppress polymer formation and increases the yield of tris(2-furyl)methane . Another method involves the reaction of 5-substituted 2-furaldehydes with ethylene glycol in the presence of strong acid catalysts .
Industrial Production Methods: Industrial production of tris(2-furyl)methane typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of functionalized ionic liquids as catalysts has been explored to enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2-furyl)methane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the furan rings, potentially leading to the formation of tetrahydrofuran derivatives.
Substitution: The furan rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furfural derivatives, while reduction can produce tetrahydrofuran derivatives .
Wissenschaftliche Forschungsanwendungen
Tris(2-furyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not extensively studied, tris(2-furyl)methane derivatives may have potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which tris(2-furyl)methane exerts its effects is primarily through its ability to participate in various chemical reactions. The furan rings provide sites for interaction with other molecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in organic synthesis or potential biological applications .
Vergleich Mit ähnlichen Verbindungen
Tris(2-thienyl)methane: Similar in structure but with thiophene rings instead of furan rings.
Triphenylmethane: Contains three phenyl rings attached to a central methane carbon.
Tri(2-furyl)phosphine: Similar structure but with a phosphorus atom instead of a central methane carbon.
Uniqueness: Tris(2-furyl)methane is unique due to the presence of furan rings, which impart specific electronic and structural properties. These properties make it particularly useful in organic synthesis and materials science, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
77616-90-1 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-[bis(furan-2-yl)methyl]furan |
InChI |
InChI=1S/C13H10O3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |
InChI-Schlüssel |
FGXXGOHICBSKBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(C2=CC=CO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


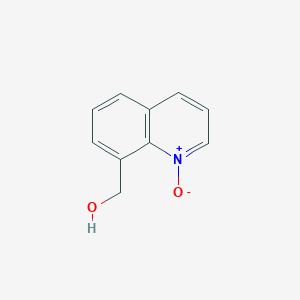
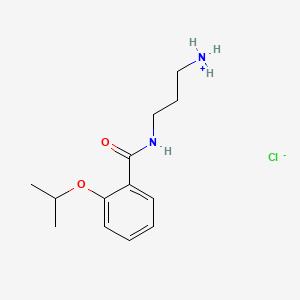



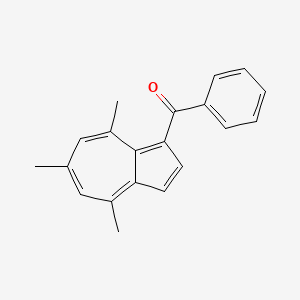
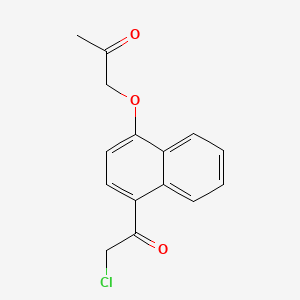
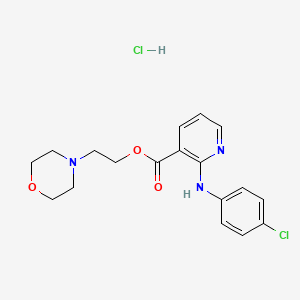



![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
